

# Physicochemical properties of deuterated N-Acetylene Urea

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N-Acetylene Urea-d4*

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An In-depth Technical Guide to the Physicochemical Properties of Deuterated N-Acetylene Urea

For the Attention of: Researchers, Scientists, and Drug Development Professionals

**Abstract:** This document provides a comprehensive overview of the known physicochemical properties of N-Acetylene Urea and its deuterated analogue, **N-Acetylene Urea-d4**. Due to the limited availability of experimental data for the deuterated species, this guide combines computational data for **N-Acetylene Urea-d4** with experimental data for the non-deuterated (protio) form. General principles of isotopic effects on physicochemical properties are discussed, alongside detailed, standardized experimental protocols for the characterization of such compounds. This guide aims to serve as a valuable resource for researchers utilizing deuterated N-Acetylene Urea in drug development and other scientific applications.

## Introduction

N-Acetylene Urea, also known as 1-Acetyl-2-imidazolidinone, is a cyclic urea derivative. The incorporation of deuterium, a stable heavy isotope of hydrogen, into drug molecules is a strategy increasingly employed in drug discovery and development.<sup>[1]</sup> Deuteration can influence the pharmacokinetic and metabolic profiles of drugs, potentially leading to improved therapeutic agents.<sup>[1]</sup> **N-Acetylene Urea-d4**, where the four hydrogen atoms on the ethylene bridge are replaced by deuterium, is commonly used as an internal standard for

quantitative analysis by NMR, GC-MS, or LC-MS, and as a tracer in metabolic studies.<sup>[1]</sup> Understanding its physicochemical properties is crucial for its effective application.

## Molecular Structure and Chemical Identifiers

The chemical structure of N-Acetylene Urea and its deuterated form are presented below.

### N-Acetylene Urea

- IUPAC Name: 1-acetylimidazolidin-2-one
- CAS Number: 5391-39-9
- Molecular Formula: C<sub>5</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub>

### N-Acetylene Urea-d<sub>4</sub>

- IUPAC Name: 1-acetyl-4,4,5,5-tetradeuterioimidazolidin-2-one<sup>[2]</sup>
- CAS Number: 1189701-94-7<sup>[2]</sup>
- Molecular Formula: C<sub>5</sub>H<sub>4</sub>D<sub>4</sub>N<sub>2</sub>O<sub>2</sub>

## Physicochemical Properties

Quantitative data for both the protio and deuterated forms of N-Acetylene Urea are summarized in the tables below. Note that the data for the deuterated form are primarily computational, as experimental data is not widely available.

## Tabulated Physicochemical Data

Property	N-Acetylene Urea (Protio) (Experimental)	N-Acetylene Urea-d4 (Deuterated) (Computed)
Molecular Weight	128.13 g/mol	132.15 g/mol [2]
Melting Point	161-163 °C[3]	No data available
Boiling Point	No data available	No data available
Solubility in Water	72 g/L at 25 °C[3]	No data available
LogP (Octanol/Water)	No data available	-0.9[2]

## Isotopic Effects on Physicochemical Properties

The substitution of hydrogen with deuterium can lead to subtle but measurable changes in the physicochemical properties of a molecule. These "isotopic effects" arise from the greater mass of deuterium and the slightly shorter and stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.

- **Molecular Weight:** The most direct effect is an increase in molecular weight, as observed in the table above.
- **Melting and Boiling Points:** Deuteration can sometimes lead to slight increases in melting and boiling points due to stronger intermolecular interactions (van der Waals forces) resulting from the lower vibrational amplitude of the C-D bond.
- **Solubility:** Isotopic substitution can have a minor impact on solubility. The direction of this change is not always predictable and depends on the specific interactions between the solute and solvent.
- **Lipophilicity (LogP):** Deuteration can slightly alter a molecule's lipophilicity. The computed LogP for the deuterated form suggests it is a hydrophilic compound.

## Experimental Protocols

Detailed experimental protocols for the synthesis of N-Acetylene Urea and the characterization of its physicochemical properties are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.

## Synthesis of N-Acetylethylene Urea

A common method for the synthesis of N-Acetylethylene Urea involves the acetylation of 2-Imidazolidone.<sup>[4]</sup>

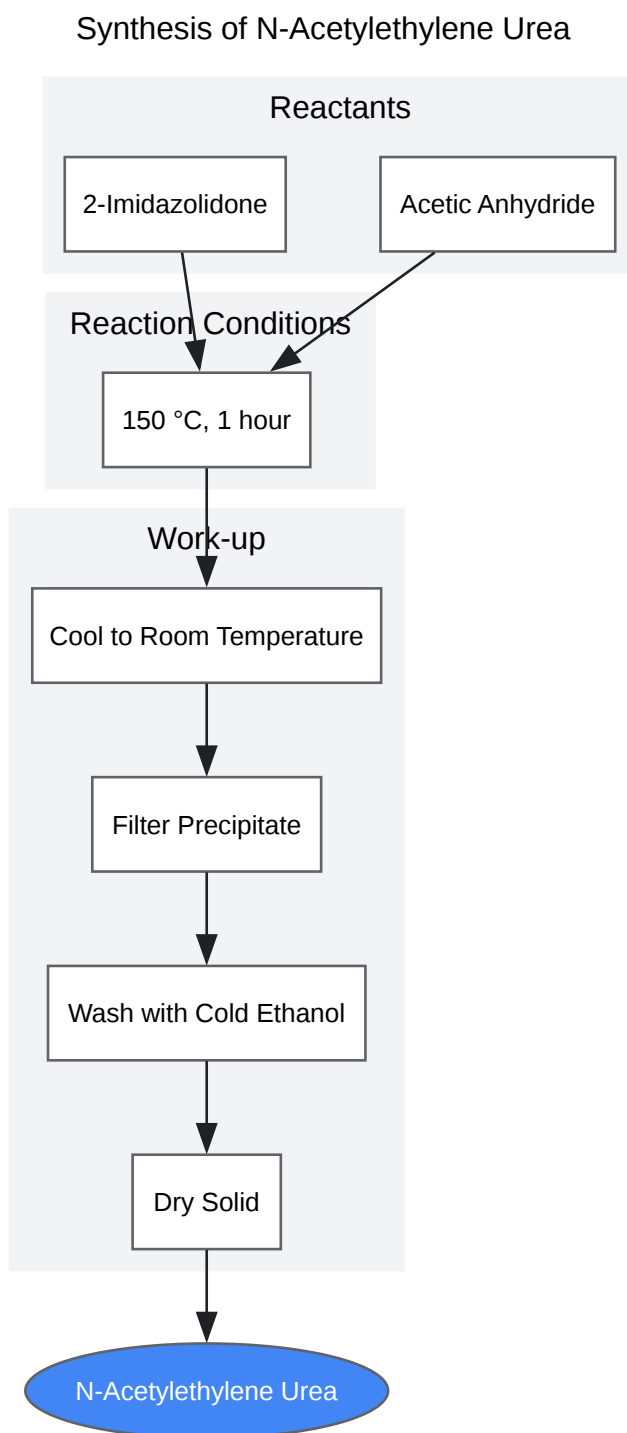
Materials:

- 2-Imidazolidone
- Acetic anhydride
- Ethanol (cold)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Filtration apparatus (e.g., Büchner funnel)

Procedure:

- To a 100 mL round-bottom flask, add 5.18 g (60.2 mmol) of 2-Imidazolidone and 50 mL of acetic anhydride.<sup>[4]</sup>
- Place the flask in an oil bath on a magnetic stirrer.
- Heat the mixture to 150 °C and stir for 1 hour.<sup>[4]</sup>
- After 1 hour, remove the flask from the heat and allow it to cool to room temperature. A solid precipitate should form.
- Collect the solid by filtration.
- Wash the collected solid with a small amount of cold ethanol to remove impurities.<sup>[4]</sup>
- Dry the resulting colorless solid to obtain 1-acetyl-2-imidazolidinone.

A general workflow for this synthesis is depicted in the diagram below.



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Caption: Workflow for the synthesis of N-Acetylene Urea.

## Characterization Methods

The following are standard methods for characterizing the physicochemical properties of N-Acetylene Urea and its deuterated analogues.

Apparatus:

- Melting point apparatus (e.g., Thomas-Hoover or digital melting point device)
- Capillary tubes

Procedure:

- Finely powder a small sample of the dried compound.
- Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the melting point apparatus.
- Heat the sample at a moderate rate until the temperature is about 15-20 °C below the expected melting point.
- Decrease the heating rate to 1-2 °C per minute.
- Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.

NMR spectroscopy is essential for confirming the identity and isotopic purity of deuterated compounds.

Instrumentation:

- NMR spectrometer (e.g., 300 MHz or higher)
- NMR tubes
- Deuterated solvent (e.g., DMSO-d<sub>6</sub>, Chloroform-d)

#### Procedure for $^1\text{H}$ NMR:

- Dissolve a small amount of the sample (5-10 mg) in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.
- Acquire the  $^1\text{H}$  NMR spectrum. For **N-Acetylene Urea-d4**, the signals corresponding to the ethylene bridge protons should be absent or significantly reduced in intensity, confirming deuteration.

#### Procedure for $^{13}\text{C}$ NMR:

- Prepare the sample as for  $^1\text{H}$  NMR.
- Acquire the  $^{13}\text{C}$  NMR spectrum. The carbon atoms attached to deuterium will show characteristic splitting patterns (triplets) due to C-D coupling and will have a lower intensity.

Mass spectrometry is used to determine the molecular weight and confirm the isotopic incorporation.

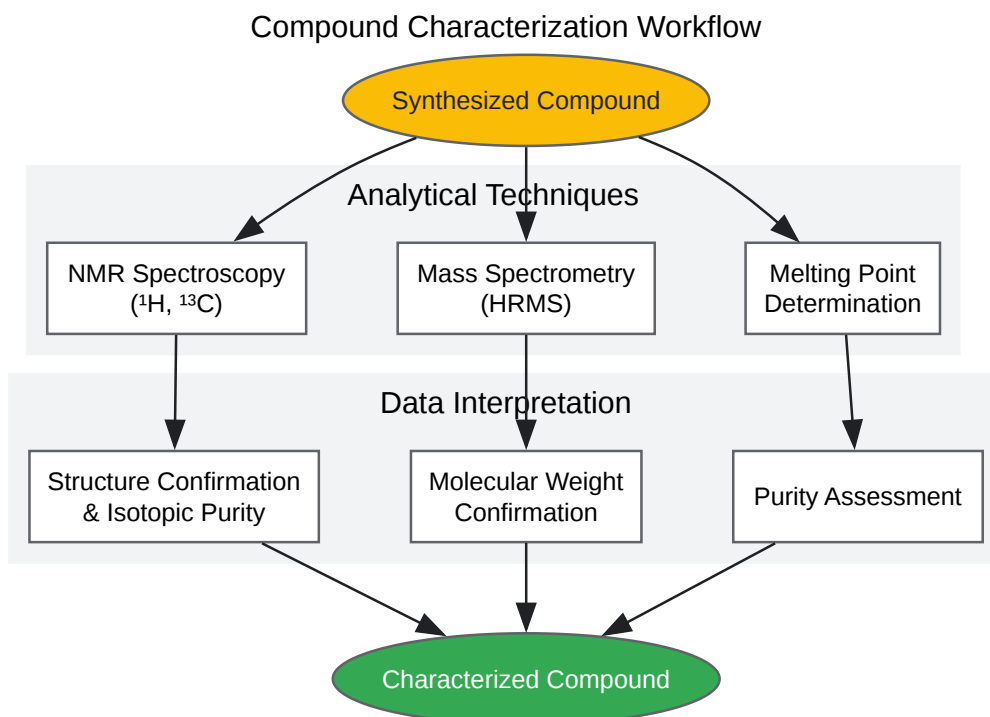
#### Instrumentation:

- Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI)

#### Procedure:

- Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Infuse the sample solution into the mass spectrometer.
- Acquire the mass spectrum. The molecular ion peak ( $[\text{M}+\text{H}]^+$  or  $[\text{M}]^+$ ) for **N-Acetylene Urea-d4** should be observed at an  $m/z$  value corresponding to its higher molecular weight compared to the non-deuterated form. High-resolution mass spectrometry can be used to confirm the exact mass.

The general workflow for compound characterization is illustrated below.



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Caption: General workflow for the characterization of a synthesized compound.

## Conclusion

This technical guide provides a summary of the available physicochemical data for deuterated N-Acetylene Urea and its non-deuterated counterpart. While experimental data for the deuterated form is limited, computational data and the established principles of isotopic effects offer valuable insights. The detailed experimental protocols for synthesis and characterization provide a practical framework for researchers working with these compounds. Further experimental investigation into the properties of **N-Acetylene Urea-d<sub>4</sub>** is warranted to expand the knowledge base for this important analytical standard and research tool.



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)